Methyl altropyranoside
Overview
Description
Methyl altropyranoside is a carbohydrate derivative belonging to the class of pyranosides. It is a methylated form of altropyranose, a six-membered ring structure with hydroxyl groups attached to the carbon atoms. This compound is of particular interest in the study of hydrogen-bonding patterns and conformational stability in pyranose sugars and their derivatives .
Scientific Research Applications
Methyl altropyranoside has several scientific research applications:
Chemistry: It is used in the synthesis of complex oligosaccharides and glycoconjugates.
Biology: The compound is studied for its role in carbohydrate metabolism and its interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl altropyranoside can be synthesized from α-D-mannopyranoside through a series of chemical reactions. One common method involves the use of methylation agents to introduce the methyl group into the altropyranose structure . The reaction conditions typically include the use of solvents such as methanol and catalysts to facilitate the methylation process.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The process may include additional purification steps to ensure the compound’s purity and quality for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Methyl altropyranoside undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions .
Major Products
The major products formed from these reactions include different derivatives of this compound, such as methylated alcohols, carbonyl compounds, and substituted pyranosides .
Mechanism of Action
The mechanism of action of methyl altropyranoside involves its interaction with specific molecular targets and pathways. The compound can form oxacarbenium ion intermediates through chelation with Lewis acids, leading to nucleophile substitution reactions . These interactions are crucial for its role in various chemical and biological processes.
Comparison with Similar Compounds
Methyl altropyranoside can be compared with other similar compounds such as:
- Methyl α-D-allopyranoside
- Methyl β-D-glucopyranoside
- Methyl α-D-mannopyranoside
Uniqueness
This compound is unique due to its specific structural configuration and the presence of the methyl group, which influences its chemical reactivity and interactions. This uniqueness makes it valuable in specific synthetic and research applications .
Properties
IUPAC Name |
(2R,3S,4R,5S,6S)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O6/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-11H,2H2,1H3/t3-,4-,5-,6+,7+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOVAGTYPODGVJG-OVHBTUCOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50482170 | |
Record name | methyl altropyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50482170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29411-57-2 | |
Record name | methyl altropyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50482170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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